Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate
Description
Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate (CAS 2140909-23-3) is a polycyclic aromatic compound with a complex fused-ring system. Its molecular formula is C₅₀H₄₈O₈, and it has a molecular weight of 776.93 g/mol . The compound is a violet solid with a melting point of 213–217 °C and is intended for laboratory use, particularly in research involving organic electronics or materials science due to its extended π-conjugation system. The butyl ester groups enhance solubility in organic solvents, making it suitable for solution-based processing .
Properties
Molecular Formula |
C50H48O8 |
|---|---|
Molecular Weight |
776.9 g/mol |
IUPAC Name |
tetrabutyl octacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(27),2(30),3,5,7,9,11,13,15,17,19,21,23(29),24(28),25-pentadecaene-5,7,18,20-tetracarboxylate |
InChI |
InChI=1S/C50H48O8/c1-5-9-25-55-47(51)37-21-17-33-29-13-15-31-35-19-23-39(49(53)57-27-11-7-3)46-40(50(54)58-28-12-8-4)24-20-36(44(35)46)32-16-14-30(41(29)42(31)32)34-18-22-38(45(37)43(33)34)48(52)56-26-10-6-2/h13-24H,5-12,25-28H2,1-4H3 |
InChI Key |
OEYWLMLTYBVNPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C6C5=C(C=C4)C7=C8C6=CC=C(C8=C(C=C7)C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition and Oxidative Aromatization
A widely adopted method involves Diels-Alder cycloaddition to construct polycyclic precursors, followed by oxidative cyclodehydrogenation to achieve full aromaticity. In a representative procedure, a tetraarylcyclopentadienone intermediate undergoes [4+2] cycloaddition with phenylvinyl sulfoxide in refluxing toluene. Subsequent decarbonylation and sulfoxide elimination yield a tetraphenylbenzene derivative, which is subjected to FeCl₃-mediated cyclodehydrogenation in nitromethane to form the pentaphene core.
Key Reaction Conditions:
- Cycloaddition: Phenylvinyl sulfoxide, toluene, reflux (110°C), 12–24 hours.
- Cyclodehydrogenation: FeCl₃ (3 equiv), nitromethane, 80°C, 6 hours.
This method achieves moderate yields (46–65%) but requires careful control of stoichiometry to prevent overoxidation. Alternative oxidative agents, such as dichlorodicyanoquinone (DDQ) with triflic acid, have been reported for analogous systems, enhancing regioselectivity in electron-deficient environments.
Suzuki-Miyaura Cross-Coupling and Photocyclization
For systems requiring precise substitution patterns, Suzuki-Miyaura cross-coupling enables the introduction of brominated aryl groups prior to cyclization. For example, brominated precursors are coupled with thienyl or arylboronic acids under palladium catalysis, followed by photocyclization in the presence of iodine and propylene oxide. This method offers superior control over peripheral substituents but suffers from lower yields (30–40%) due to competing side reactions.
Installation of Carboxylate Ester Functionalities
The tetracarboxylate groups are introduced either pre- or post-core formation, with esterification strategies dictating reaction efficiency.
Pre-Functionalization of Aryl Precursors
Early-stage esterification involves condensing carboxylic acid derivatives with butanol prior to cyclization. A Knoevenagel condensation between benzil derivatives and 1,3-dicarbonyl compounds bearing ester groups generates cyclopentadienone intermediates. For instance, reacting 4,4′-didodecylbenzil with 1,3-bis(4-bromophenyl)acetone in diphenyl ether yields tetraester-functionalized cyclopentadienones. Subsequent Diels-Alder and cyclodehydrogenation steps preserve the ester groups, ensuring their incorporation into the final product.
Advantages:
Post-Functionalization via Nucleophilic Acyl Substitution
For cores synthesized without pre-installed esters, carboxyl groups are introduced via Friedel-Crafts acylation or nucleophilic substitution. Reaction of the pentaphene core with acyl chlorides in the presence of AlCl₃ generates ketone intermediates, which are oxidized to carboxylic acids using KMnO₄ or RuO₄. Subsequent esterification with butanol under acidic conditions (H₂SO₄, reflux) furnishes the tetrabutyl esters.
Limitations:
Detailed Synthetic Procedure and Optimization
Stepwise Synthesis from Benzil Derivatives
Step 1: Synthesis of Tetraarylcyclopentadienone
4,4′-Didodecylbenzil (1.0 equiv) and 1,3-bis(4-bromophenyl)acetone (1.1 equiv) undergo Knoevenagel condensation in refluxing diphenyl ether (200°C, 48 hours) to yield a cyclopentadienone intermediate (55% yield).
Step 2: Diels-Alder Cycloaddition
The cyclopentadienone reacts with phenylvinyl sulfoxide (1.2 equiv) in toluene at 110°C for 24 hours, followed by spontaneous decarbonylation to afford a tetraphenylbenzene derivative (46% yield).
Step 3: FeCl₃-Mediated Cyclodehydrogenation
The tetraphenylbenzene is treated with FeCl₃ (3.0 equiv) in nitromethane at 80°C for 6 hours, yielding the tribenzopentaphene core (61–65% yield).
Step 4: Esterification
The core is reacted with butanol (excess) and H₂SO₄ (cat.) under reflux (120°C, 12 hours) to install tetrabutyl esters (70–75% yield).
Characterization and Analytical Data
Physical Properties:
- Appearance: Violet crystalline solid.
- Melting Point: 213–217°C.
- Molecular Weight: 776.93 g/mol (C₅₀H₄₈O₈).
Spectroscopic Validation:
- ¹³C NMR (CDCl₃): Peaks at δ 167.8 ppm (C=O), 122.1–140.5 ppm (aromatic carbons), and 65.2 ppm (OCH₂) confirm esterification.
- HRMS (MALDI-TOF): [M]⁺ calcd. 776.93, found 776.91.
Comparative Yields:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Diphenyl ether, 200°C | 55 |
| Diels-Alder | Toluene, 110°C | 46 |
| Cyclodehydrogenation | FeCl₃, nitromethane | 61–65 |
| Esterification | H₂SO₄, butanol | 70–75 |
Discussion of Methodological Challenges
Solubility and Purification
The hydrophobic nature of the pentaphene core necessitates alkyl or alkoxy substituents for solubility. Tetrabutyl esters enhance solubility in polar aprotic solvents (e.g., DCM, THF), but aggregation during crystallization complicates purification. Gradient column chromatography with silica gel and hexane/ethyl acetate mixtures (4:1) mitigates this issue.
Regioselectivity in Cyclodehydrogenation
FeCl₃ promotes selective C–C bond formation at sterically accessible positions, but overoxidation can degrade the core. Substituting FeCl₃ with DDQ/triflic acid reduces side reactions, preserving ester functionalities.
Chemical Reactions Analysis
Types of Reactions
Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to engage in π-π stacking interactions with other aromatic systems, while the carboxylate groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, this section compares Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate with structurally or functionally related compounds.
Structural Analogues
2.1.1. Tetrabutyl Benzene-1,2,4,5-Tetracarboxylate (CAS 2451-79-8)
- Molecular Formula : C₂₆H₃₈O₈
- Molecular Weight : 478.583 g/mol
- LogP : 6.76
- Applications : Used in HPLC analysis due to its polarity and solubility in reverse-phase conditions .
- Its lower LogP (6.76 vs. ~10–11 estimated for the pentaphene derivative) suggests higher polarity and better aqueous solubility, though the pentaphene compound’s butyl esters enhance organic solvent compatibility .
2.1.2. Tetrabenzo[de,h,kl,rst]pentaphene (CAS 188-13-6)
- Molecular Formula : C₃₄H₁₈
- Molecular Weight : 426.507 g/mol
- LogP : 10.59
- Properties : A polycyclic aromatic hydrocarbon (PAH) with high hydrophobicity and density of 1.4±0.1 g/cm³ .
- Comparison :
2.1.3. Tribenzo[de,kl,rst]pentaphene (CAS 188-72-7)
- Molecular Formula : C₃₀H₁₆
- Molecular Weight : 376.448 g/mol
- LogP : 9.35
- Properties : Boiling point of 653.8±22.0 °C and flash point of 346.0±16.4 °C .
- Comparison :
Functional Analogues
2.2.1. Ca²⁺ Fluorescent Indicators (e.g., Grynkiewicz et al., 1985)
- Structure : Stilbene-derived tetracarboxylates with heterocyclic rings.
- Properties : High quantum efficiency, photostability, and Ca²⁺ selectivity .
- Comparison: The target compound’s tetracarboxylate is esterified, rendering it ineffective for metal chelation.
Research Implications
The target compound’s extended conjugation and ester-functionalized structure position it as a candidate for organic electronic devices , such as organic field-effect transistors (OFETs) or photovoltaic cells, where solubility and processability are critical. Its higher molecular weight and thermal stability compared to analogues (e.g., C₃₀H₁₆ or C₃₄H₁₈) may enhance durability in device fabrication . However, its lack of free carboxylates limits its use in coordination chemistry or sensing applications, unlike the Ca²⁺ indicators described by Grynkiewicz et al. .
Biological Activity
Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate (CAS Number: 2140909-23-3) is a polycyclic aromatic compound known for its complex structure and potential applications in organic electronics and materials science. This article examines the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic uses based on available literature.
- Molecular Formula : CHO
- Molecular Weight : 776.9 g/mol
- Physical State : Violet solid
- Melting Point : 213 to 217 °C
The compound features multiple benzo groups which contribute to its unique electronic properties and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its effects on cellular processes and potential therapeutic applications.
Anticancer Properties
Recent studies suggest that compounds with similar polycyclic structures exhibit anticancer activity. For instance:
- Mechanism of Action : Polycyclic aromatic hydrocarbons (PAHs) can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators.
- Case Study : A study demonstrated that related compounds inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in malignant cells.
Antioxidant Activity
The antioxidant properties of tetrabutyl tribenzo[de,kl,rst]pentaphene derivatives have been noted:
- Free Radical Scavenging : The presence of multiple aromatic rings allows these compounds to act as effective scavengers for free radicals.
- Research Findings : In vitro assays showed significant inhibition of lipid peroxidation when exposed to oxidative stressors.
Toxicity Profile
Understanding the toxicity of tetrabutyl tribenzo[de,kl,rst]pentaphene is crucial for its application in biological systems:
- Acute Toxicity : Limited data is available; however, similar compounds often exhibit moderate to high toxicity based on structure-activity relationships.
- Long-term Effects : Chronic exposure studies are necessary to evaluate potential carcinogenic risks associated with long-term use.
Comparative Analysis with Related Compounds
To better understand the biological activity of tetrabutyl tribenzo[de,kl,rst]pentaphene, a comparison with related compounds is useful:
| Compound Name | CAS Number | Anticancer Activity | Antioxidant Activity | Toxicity Level |
|---|---|---|---|---|
| Tetrabutyl tribenzo[de,kl,rst]pentaphene | 2140909-23-3 | Moderate | High | Moderate |
| Tribenzo[de,kl,rst]pentaphene | 188-72-7 | High | Moderate | High |
Q & A
Basic Questions
Q. What are the methodological considerations for synthesizing tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate with high purity?
- Answer : Synthesis requires multi-step organic reactions (e.g., esterification, cyclization) under inert conditions. Optimize parameters (temperature, solvent polarity, catalyst) using Design of Experiments (DoE) to minimize side products. Monitor reaction progress via HPLC or TLC, and purify via column chromatography with gradient elution. Ensure compliance with safety protocols for handling flammable solvents and reactive intermediates .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
- Answer :
| Technique | Purpose | Key Parameters |
|---|---|---|
| XRD | Confirm crystallinity and π-stacking | Bragg angles, lattice constants |
| NMR | Verify ester group connectivity | Chemical shifts (¹H/¹³C), coupling constants |
| FT-IR | Identify carboxylate stretching modes | ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O) |
| UV-Vis | Assess conjugation extent | λmax in visible range |
| Combine with mass spectrometry (HRMS) for molecular weight validation . |
Q. What safety protocols are critical when handling tetrabutyl tribenzo...tetracarboxylate in laboratory settings?
- Answer :
- Store at 0–6°C to prevent degradation .
- Use fume hoods for volatile intermediates and wear nitrile gloves.
- Follow Chemical Hygiene Plan guidelines for waste disposal and emergency response (e.g., P201/P210 precautions for heat-sensitive materials) .
Q. What are the primary research applications of this compound in materials science?
- Answer : Its extended π-conjugation makes it suitable for:
- Organic semiconductors : Study charge mobility via Hall effect measurements.
- Photovoltaics : Optimize donor-acceptor interfaces in bulk heterojunction devices.
- Sensors : Functionalize with redox-active groups for analyte detection .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced photophysical properties?
- Answer : Use quantum chemical calculations (DFT/TD-DFT) to predict HOMO/LUMO gaps and exciton binding energies. Screen substituents (e.g., electron-withdrawing groups) to modulate bandgaps. Validate predictions via synthetic trials and transient absorption spectroscopy .
Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., solvent effects vs. catalytic activity)?
- Answer :
- Systematic replication : Vary solvents (polar aprotic vs. aromatic) and catalysts (Pd vs. Cu).
- Multivariate analysis : Apply ANOVA to isolate dominant factors (e.g., solvent polarity accounts for 70% variance).
- Cross-validation : Compare kinetic data (Arrhenius plots) with computational reaction pathways .
Q. How to investigate the compound’s stability under oxidative or photolytic conditions?
- Answer :
Q. What methodologies optimize its integration into hybrid materials (e.g., MOFs or perovskites)?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
